molecular formula C13H17NO2 B5782563 (2,4-Dimethylphenyl)-morpholin-4-ylmethanone

(2,4-Dimethylphenyl)-morpholin-4-ylmethanone

Cat. No.: B5782563
M. Wt: 219.28 g/mol
InChI Key: GBMRLXLDPAJNLF-UHFFFAOYSA-N
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Description

(2,4-Dimethylphenyl)-morpholin-4-ylmethanone is an organic compound with a complex structure that includes both aromatic and heterocyclic components

Preparation Methods

The synthesis of (2,4-Dimethylphenyl)-morpholin-4-ylmethanone typically involves the reaction of 2,4-dimethylphenyl derivatives with morpholine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Chemical Reactions Analysis

(2,4-Dimethylphenyl)-morpholin-4-ylmethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring, using reagents such as halogens or nitro groups under appropriate conditions.

Scientific Research Applications

(2,4-Dimethylphenyl)-morpholin-4-ylmethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of various chemical products, including dyes and polymers.

Mechanism of Action

The mechanism of action of (2,4-Dimethylphenyl)-morpholin-4-ylmethanone involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include inhibition of enzyme activity or

Properties

IUPAC Name

(2,4-dimethylphenyl)-morpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-10-3-4-12(11(2)9-10)13(15)14-5-7-16-8-6-14/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBMRLXLDPAJNLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N2CCOCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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